molecular formula C18H20N2O B5217803 [4-(2-METHYLPHENYL)PIPERAZINO](PHENYL)METHANONE

[4-(2-METHYLPHENYL)PIPERAZINO](PHENYL)METHANONE

Cat. No.: B5217803
M. Wt: 280.4 g/mol
InChI Key: RCLQJXFCNJFZQU-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)piperazinomethanone: is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)piperazinomethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylphenyl)piperazinomethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 4-(2-Methylphenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It has shown promise in binding to alpha1-adrenergic receptors, which are involved in numerous physiological processes .

Medicine: In medicine, 4-(2-Methylphenyl)piperazinomethanone is being investigated for its potential therapeutic applications. It has shown potential as an anti-inflammatory agent and may be useful in treating conditions such as cardiac hypertrophy, congestive heart failure, and hypertension .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

  • [4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles
  • 4-(2-Nitrobenzyl)piperazin-1-ylmethanone
  • (2,4-Dichlorophenyl)-[4-[4-(methoxyiminomethyl)-2-nitrophenyl]-1-piperazinyl]methanone

Uniqueness: Compared to these similar compounds, 4-(2-Methylphenyl)piperazinomethanone stands out due to its specific binding affinity for alpha1-adrenergic receptors and its potential anti-inflammatory properties. Additionally, its unique structure allows for the synthesis of a wide range of derivatives with diverse applications in various scientific fields .

Properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-15-7-5-6-10-17(15)19-11-13-20(14-12-19)18(21)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLQJXFCNJFZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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